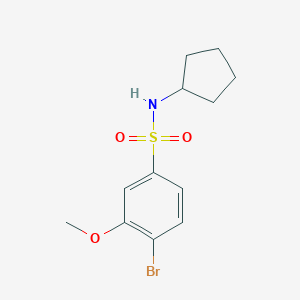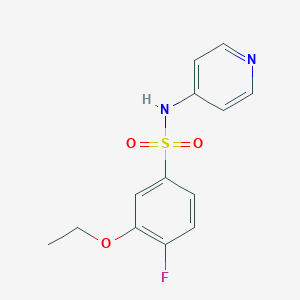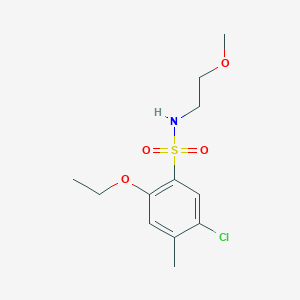
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide, commonly known as BDBS, is a sulfonamide derivative that has been used in scientific research as a potential anticancer agent. BDBS has shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
Wirkmechanismus
The mechanism of action of BDBS is not fully understood. However, studies have suggested that BDBS may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. Inhibition of HDACs by BDBS can lead to the reactivation of tumor suppressor genes, leading to apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BDBS has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. BDBS has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDBS in lab experiments is its relatively simple synthesis method and high purity yield. BDBS has also shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
One limitation of using BDBS in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. BDBS also has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of BDBS. One potential direction is to investigate the efficacy of BDBS in combination with other chemotherapy drugs. Another direction is to investigate the mechanism of action of BDBS in more detail, particularly its interaction with HDACs. Additionally, further studies are needed to investigate the potential of BDBS as a therapeutic agent in other types of cancer.
Synthesemethoden
BDBS can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield BDBS in high purity.
Wissenschaftliche Forschungsanwendungen
BDBS has been extensively studied for its anticancer properties. In vitro studies have shown that BDBS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. BDBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In vivo studies have shown that BDBS can inhibit tumor growth in mice models of breast and lung cancer. BDBS has also been shown to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
Eigenschaften
Molekularformel |
C15H13Cl2NO5S |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-21-13-5-11(17)15(6-10(13)16)24(19,20)18-7-9-2-3-12-14(4-9)23-8-22-12/h2-6,18H,7-8H2,1H3 |
InChI-Schlüssel |
OGBZTMJWDSCQMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)







